

inter-laboratory comparison of quinoxaline quantification methods

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Compound of Interest

Compound Name: *1,2,3,4-Tetrahydroquinoxaline-d4*

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An Inter-laboratory Perspective on Quinoxaline Quantification: A Comparative Guide

For researchers, scientists, and professionals in drug development, the accurate quantification of quinoxaline derivatives is crucial due to their diverse applications, from pharmaceuticals to food safety. This guide provides a comprehensive comparison of the primary analytical methods employed for quinoxaline quantification, supported by experimental data and detailed protocols. While direct inter-laboratory proficiency test data for quinoxalines is not publicly widespread, this guide synthesizes performance data from various validated methods to offer a comparative perspective on their efficacy.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for quinoxaline analysis is contingent on factors such as the specific derivative, the sample matrix, and the required sensitivity and selectivity.^[1] High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Data Presentation

The following tables summarize the quantitative performance of different validated methods for the analysis of quinoxaline derivatives, providing a baseline for laboratory comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Analysis[1]

Analyte(s)	Matrix	Linearity Range	Recovery (%)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Reference
Olaquindox, Quinoxalin- e-2- carboxylic acid, 3- Methyl- quinoxaline- 2- carboxylic acid	Animal Products	2.5 - 100 µg/L	72.6 - 90.5	0.08 µg/kg	-	[1]
Quinoxalin- e-2- carboxylic acid (QCA), Methyl-3- quinoxaline- 2- carboxylic acid (MQCA)	Animal Tissues	2 - 100 µg/kg (spiked levels)	70 - 110	CC α : 0.7- 2.6 µg/kg	CC β : 1.3- 5.6 µg/kg	[1]
Nefopam HCl	Microspheres	-	99.93	16.75 µg/ml	50.77 µg/ml	[1]
Viloxazine HCl	Bulk and Commercial Products	23 - 27 µg/mL	99.65 - 101.31	-	-	[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Quinoxaline Analysis

Analyte(s)	Matrix	Linearity Range	Recovery (%)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Reference
MQCA and QCA	Animal origin foods	1.0-20.0 µg/L	62.4 - 118	-	0.1 µg/kg	[2]
MQCA	Fish tissue	0.25-50.0 ng/g (spiked levels)	92.7 - 104.3	0.1 ng/g	0.25 ng/g	[3]
Mequindox and metabolites	Swine Liver	5-500 µg/L	79.8 - 96.5	0.30-2.51 µg/kg	1.10-8.37 µg/kg	[4]

Table 3: General Performance Characteristics of Different Analytical Techniques[5]

Characteristic	HPLC-UV	GC-MS	LC-MS/MS
Applicability	Broad; ideal for non-volatile and thermally labile compounds.	Suited for volatile and semi-volatile compounds.	Broad; ideal for a wide range of compounds, including non-volatile and thermally labile ones.
Selectivity	Good; based on retention time and UV-Vis spectra.	Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification.	Excellent; high selectivity through precursor and product ion monitoring.
Sensitivity	Good with a UV-Vis detector.	Very high, especially in Selected Ion Monitoring (SIM) mode.	Very high, often considered the gold standard for trace analysis.
Sample Preparation	Often requires dissolution in a suitable solvent.	May require derivatization for non-volatile compounds.	Can often analyze samples with minimal cleanup due to high selectivity.
Impurity Identification	Tentative identification by UV spectrum and retention time.	High-confidence identification through mass spectral library matching.	High-confidence identification and structural elucidation capabilities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of quinoxalines.

HPLC-UV Protocol for Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA) in Animal Tissues[1]

This method is suitable for the simultaneous quantitative determination of QCA and MQCA, which are marker residues for the veterinary drugs carbadox and olaquindox.[1]

- a) Sample Preparation:
 - Homogenize 2.0 g of tissue sample.[1]
 - Perform acid hydrolysis to release the marker residues.[1]
 - Conduct a liquid-liquid extraction to isolate the analytes.[1]
 - Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.[1]
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
[1]
- b) HPLC Conditions:
 - Column: C18 reversed-phase column.[1]
 - Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).[1]
 - Flow Rate: Typically 1.0 mL/min.[1]
 - Detection: UV detector set at the maximum absorbance wavelength for QCA and MQCA.
[1]
 - Injection Volume: 20 μ L.[1]
- c) Validation Parameters: The method should be validated according to guidelines such as those from the EU Commission Decision 2002/657/EC, assessing for specificity, linearity, accuracy (recovery), precision (repeatability and reproducibility), decision limit ($CC\alpha$), and detection capability ($CC\beta$).[1]

LC-MS/MS Protocol for MQCA and QCA in Animal Origin Foods[2]

This method allows for the simultaneous quantitative determination of MQCA and QCA in various animal tissues.[2]

- a) Sample Preparation:
 - Deproteinate the sample with 5% metaphosphoric acid in 10% methanol.[2]
 - Perform liquid-liquid extraction.[2]
 - Conduct further clean-up using a mixed-mode anion-exchange solid-phase extraction (SPE) column (Oasis MAX SPE).[2]
- b) LC-MS/MS Conditions:
 - Column: Waters Xterra MS C18 column (150 mm x 2.1 mm, 5 μ m).[2]
 - Mobile Phase: Gradient elution using methanol and 0.2% formic acid.[2]
 - Ionization Mode: Positive electrospray ionization (ESI+).[2]
 - Detection Mode: Multiple reaction monitoring (MRM).[2]
- c) Quantification: The internal standard method is used for quantification.[2]

GC-MS Protocol for Volatile Quinoxaline Derivatives[1]

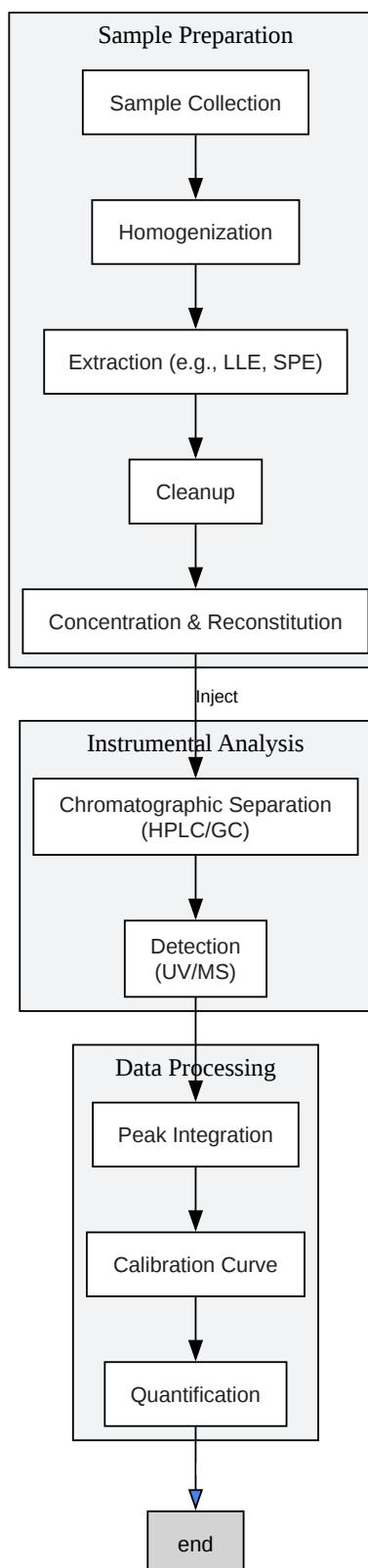
This protocol provides a general framework for the analysis of volatile and semi-volatile quinoxaline derivatives.[1]

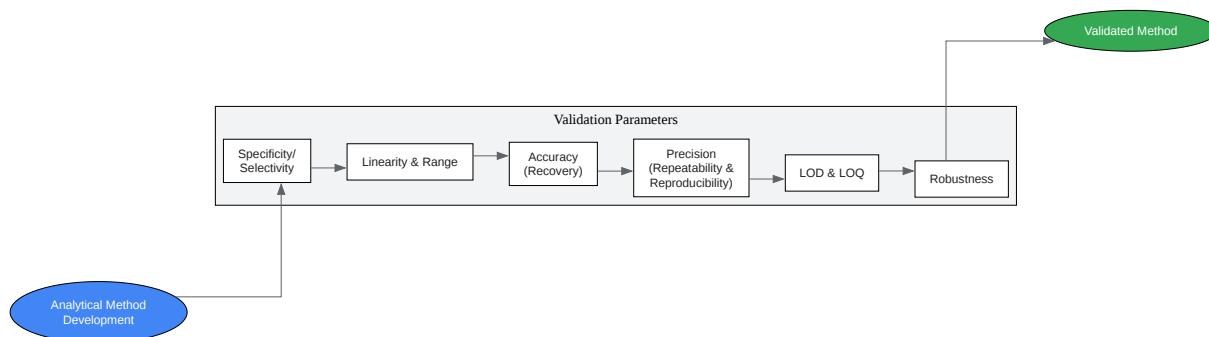
- a) Sample Preparation: For solid samples, perform solvent extraction (e.g., using toluene or acetonitrile).[1]
- b) GC-MS Conditions:
 - Injector: Split/splitless injector.
 - Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

- Carrier Gas: Helium.
- MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[[1](#)]
- Ionization Mode: Electron Ionization (EI) is commonly used.[[1](#)]
- c) Validation Parameters: Validation should include assessment of linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision.[[1](#)]

Visualizations

To aid in the understanding of the analytical processes, the following diagrams illustrate a typical experimental workflow and the validation process for quinoxaline analysis.





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